3-Bromo-2-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

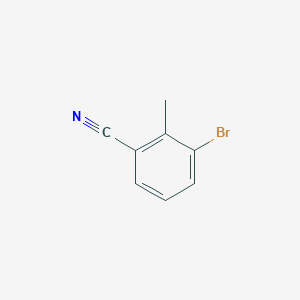

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMRAGHVKBZNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634023 | |

| Record name | 3-Bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52780-15-1 | |

| Record name | 3-Bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-2-methylbenzonitrile, a key intermediate in various synthetic applications. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 52780-15-1 | [1][2] |

| Molecular Formula | C₈H₆BrN | [1][2] |

| Molecular Weight | 196.04 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 44-45 °C | [1] |

| Boiling Point (Predicted) | 247.5 ± 20.0 °C | [1] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in ethyl acetate. | [1] |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of organic compounds like this compound are outlined below. These are generalized standard procedures.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small amount of the crystalline this compound is finely powdered.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the closed end. The tube is then tapped to ensure the sample is tightly packed to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

-

2.2. Boiling Point Determination (Thiele Tube Method - for liquids)

While this compound is a solid at room temperature, its boiling point can be determined at reduced pressure or, as in this case, predicted. The experimental determination for a liquid is as follows:

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source (Bunsen burner or oil bath).

-

Procedure:

-

A few drops of the liquid sample are placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

-

2.3. Density Determination of a Solid (Volume Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.

-

Apparatus: Analytical balance, graduated cylinder, a liquid in which the solid is insoluble (e.g., water, if appropriate, or an inert solvent).

-

Procedure:

-

A sample of this compound is weighed accurately using an analytical balance to determine its mass.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

The new volume in the graduated cylinder is recorded.

-

The volume of the solid is the difference between the final and initial liquid levels.

-

The density is calculated by dividing the mass of the solid by its volume.

-

2.4. Solubility Assessment

A qualitative assessment of solubility is important for purification and reaction setup.

-

Apparatus: Small test tubes, vortex mixer (optional), various solvents.

-

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., by flicking the tube or using a vortex mixer) for a set period.

-

The sample is observed to determine if it has completely dissolved. If not, the solvent can be added in increments until the solid dissolves or it becomes apparent that it is insoluble.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane) to build a solubility profile.

-

Synthesis Workflow

The synthesis of this compound is a key process for its application as a chemical intermediate. The following diagram illustrates a typical synthetic route.

References

An In-depth Technical Guide to 3-Bromo-2-methylbenzonitrile (CAS: 52780-15-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methylbenzonitrile, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, synthesis, spectral data, reactivity, and safety information, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 52780-15-1 | [2][3] |

| Molecular Formula | C₈H₆BrN | [2][4] |

| Molecular Weight | 196.04 g/mol | [2][4] |

| Melting Point | 44-45 °C | [1][4] |

| Boiling Point (Predicted) | 247.5 ± 20.0 °C | [1] |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1] |

| Appearance | White to light yellow solid | [1] |

| InChI | InChI=1S/C8H6BrN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | [1] |

| SMILES | CC1=C(Br)C=CC=C1C#N | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will likely appear as multiplets in the range of 7.0-8.0 ppm. The methyl protons should present as a singlet at approximately 2.4-2.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will appear between 120-145 ppm, with the carbon attached to the bromine atom being significantly influenced. The methyl carbon will have a characteristic signal in the aliphatic region, around 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A sharp, strong peak around 2220-2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). The C-Br stretch is expected to be in the lower frequency region of the fingerprint, typically between 500 and 600 cm⁻¹.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis due to its versatile functional groups. The bromine atom can participate in various cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced.

Synthesis Protocol

A common method for the synthesis of this compound involves the dehydration of 3-bromo-2-methylbenzamide.[1][4]

Experimental Protocol: Synthesis of this compound [1][4]

-

Materials:

-

3-bromo-2-methylbenzamide (1.0 eq)

-

Pyridine (3.2 eq)

-

Trifluoroacetic anhydride (3.0 eq)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Na₂SO₄

-

-

Procedure:

-

A solution of 3-bromo-2-methylbenzamide and pyridine in dichloromethane is cooled to 0 °C.

-

Trifluoroacetic anhydride is added slowly to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.

-

Upon completion, the reaction is quenched by partitioning between ethyl acetate and 1M HCl solution.

-

The organic layer is sequentially washed with saturated NaHCO₃ solution and brine.

-

The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound.

-

Caption: Synthesis workflow for this compound.

Key Reactions and Applications in Drug Development

The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.[5]

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryls and substituted aromatic compounds, which are common motifs in pharmaceutical agents.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

Materials:

-

Aryl halide (e.g., this compound) (1.0 eq)

-

Arylboronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

-

The solvent is added, and the mixture is heated with stirring for a specified time.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography.

-

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7] Arylamines are prevalent structures in a vast number of pharmaceuticals.

General Experimental Protocol for Buchwald-Hartwig Amination [6]

-

Materials:

-

Aryl halide (e.g., this compound) (1.0 eq)

-

Amine (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP, XPhos) or a precatalyst (1-5 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

-

Procedure:

-

In an oven-dried reaction vessel under an inert atmosphere, the palladium catalyst, ligand (if separate), and base are combined.

-

The aryl halide and anhydrous solvent are added.

-

The amine is then added to the mixture.

-

The reaction is heated with vigorous stirring.

-

Progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled and quenched (e.g., with aqueous NH₄Cl).

-

The product is extracted into an organic solvent, washed, dried, and purified by chromatography.

-

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[1]

Conclusion

This compound is a synthetically useful intermediate with applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its reactivity in key cross-coupling reactions makes it a valuable tool for drug discovery and development professionals. Proper handling and storage procedures are essential to ensure laboratory safety.

References

- 1. iris.unica.it [iris.unica.it]

- 2. This compound 97.00% | CAS: 52780-15-1 | AChemBlock [achemblock.com]

- 3. This compound | 52780-15-1 [chemicalbook.com]

- 4. This compound CAS#: 52780-15-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

3-Bromo-2-methylbenzonitrile molecular weight

An In-depth Technical Guide to 3-Bromo-2-methylbenzonitrile

This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular weight and relevant experimental protocols for professionals in research, and drug development.

Chemical Properties and Data

This compound is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 2-position, and a nitrile group at the 1-position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 196.04 g/mol | [1][2] |

| Alternate Molecular Weight | 196.05 g/mol | [3] |

| Molecular Formula | C8H6BrN | [1][2][3] |

| CAS Number | 52780-15-1 | [1][2][3][4] |

| Melting Point | 44-45 °C | [1] |

| Boiling Point (Predicted) | 247.5 ± 20.0 °C | [1] |

| Purity | 97.00% | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C(Br)C=CC=C1C#N | [3] |

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis of this compound from 3-Bromo-2-methylbenzamide[1]

Objective: To synthesize this compound via the dehydration of 3-bromo-2-methylbenzamide.

Materials:

-

3-bromo-2-methylbenzamide (500 mg, 2.340 mmol)

-

Pyridine (0.60 mL, 7.42 mmol)

-

Dichloromethane (10 mL)

-

Trifluoroacetic anhydride (1.0 mL, 7.08 mmol)

-

Ethyl acetate (100 mL)

-

1M HCl solution (25 mL)

-

Saturated NaHCO3 solution (25 mL)

-

Brine (25 mL)

-

Na2SO4

Procedure:

-

A solution of 3-bromo-2-methylbenzamide and pyridine in dichloromethane is prepared in a reaction vessel.

-

The solution is cooled to 0 °C.

-

Trifluoroacetic anhydride is slowly added to the cooled mixture.

-

The reaction mixture is then gradually warmed to room temperature and stirred continuously for 15 hours.

-

Upon completion, the reaction is partitioned between ethyl acetate and a 1M HCl solution.

-

The organic phase is sequentially washed with a saturated NaHCO3 solution and brine.

-

The washed organic phase is dried over Na2SO4, filtered, and concentrated.

-

The resulting product, this compound, is obtained as a light yellow oil (423 mg, 92% yield) and can be used for subsequent reactions without further purification.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-2-methylbenzonitrile (CAS No: 52780-15-1), a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] This document outlines its core physical properties, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in subsequent reactions. The following table summarizes its key quantitative data.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₈H₆BrN | [1] | |

| Molecular Weight | 196.04 g/mol | [1] | |

| Appearance | White to light yellow solid | At room temperature. | [1] |

| Melting Point | 44-45 °C | [1] | |

| Boiling Point | 247.5 ± 20.0 °C | Predicted value. | [1] |

| Density | 1.51 ± 0.1 g/cm³ | Predicted value. | [1] |

Experimental Protocols

Accurate determination of physical constants such as melting and boiling points is fundamental for compound identification and purity assessment. Below are detailed methodologies for these measurements.

1. Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[3]

-

Apparatus:

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or digital temperature probe

-

Melting point apparatus (e.g., oil bath with a stirrer or an automated digital device)

-

Sample of this compound, finely powdered

-

-

Procedure:

-

A small amount of the finely powdered this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[3]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb.[3]

-

The assembly is placed in the heating block or oil bath of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. Constant stirring of the oil bath is crucial for uniform temperature distribution.[3]

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[3]

-

2. Determination of Boiling Point (Siwoloboff Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small quantities, the Siwoloboff method is a common and effective technique.[4]

-

Apparatus:

-

Thiele tube or similar heating bath

-

Calibrated thermometer

-

Small sample tube (e.g., a Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

-

Procedure:

-

A small volume of this compound is placed into the sample tube.

-

A capillary tube is placed inside the sample tube with its open end submerged in the liquid.[4]

-

The sample tube is attached to the thermometer and immersed in the heating oil within the Thiele tube.[4]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[4]

-

Synthetic Workflow Visualization

The following diagram illustrates a common laboratory-scale synthesis of this compound from 3-bromo-2-methylbenzamide. This dehydration reaction is a standard method for nitrile formation from a primary amide.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-2-methylbenzonitrile. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages high-quality predicted data to serve as a valuable resource for compound identification, structural verification, and as a reference for researchers synthesizing or working with this molecule. The document outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data and includes a logical workflow for spectral analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and assignments for this compound. These predictions are based on computational algorithms that consider the effects of the various substituents on the benzonitrile core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-6 | 7.65 | Doublet (d) | 1H |

| H-4 | 7.58 | Doublet (d) | 1H |

| H-5 | 7.30 | Triplet (t) | 1H |

| -CH₃ | 2.50 | Singlet (s) | 3H |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 141.5 |

| C-4 | 134.0 |

| C-6 | 132.5 |

| C-5 | 128.0 |

| C-3 | 125.0 |

| C-1 | 118.0 |

| CN | 117.5 |

| -CH₃ | 21.0 |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹H NMR, the solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrument and Experiment Setup:

-

The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz.

-

Insert the sample into the NMR probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

4. ¹³C NMR Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 220-250 ppm, centered around 120-130 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

5. Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID).

-

Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Assign the peaks in both spectra based on chemical shifts, multiplicities, and integration (for ¹H). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments if required.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow for the analysis and interpretation of NMR data for a small molecule like this compound.

Caption: Logical workflow for NMR-based structural elucidation.

Spectroscopic Analysis of 3-Bromo-2-methylbenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for the compound 3-Bromo-2-methylbenzonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also outlines standardized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectral data for this compound (CAS No: 52780-15-1, Molecular Formula: C₈H₆BrN, Molecular Weight: 196.04 g/mol ).

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups and aromatic structure. The predictions are based on typical frequencies for aromatic nitriles and substituted benzenes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium-Weak | Aromatic C-H stretch[1][2] |

| ~ 2975-2850 | Medium-Weak | Methyl C-H stretch |

| ~ 2230-2210 | Strong, Sharp | C≡N (nitrile) stretch, conjugated[3][4] |

| ~ 1600-1580 | Medium | Aromatic C=C ring stretch[1][5] |

| ~ 1470-1430 | Medium | Aromatic C=C ring stretch and CH₃ bending[1][5] |

| ~ 900-675 | Strong | C-H out-of-plane bending (substitution pattern dependent)[1][2] |

| Below 800 | Medium-Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in isotopic peak patterns for the molecular ion and any bromine-containing fragments.

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Assignment |

| 195/197 | High | [M]⁺, Molecular ion containing ⁷⁹Br and ⁸¹Br respectively |

| 180/182 | Medium | [M-CH₃]⁺, Loss of a methyl group |

| 116 | High | [M-Br]⁺, Loss of a bromine radical. This is a common fragmentation for brominated aromatic compounds. |

| 90 | Medium | [C₇H₄N]⁺, Subsequent fragmentation of the [M-Br]⁺ ion |

| 79/81 | Variable | [Br]⁺, Bromine cation |

Experimental Protocols

The following are generalized protocols for obtaining IR and MS data for a solid organic compound such as this compound.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for reproducible results.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to produce the final IR spectrum. The background spectrum is subtracted, and the y-axis is typically displayed as percent transmittance or absorbance.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry with a Quadrupole Analyzer

-

Instrument Tuning and Calibration: Tune the mass spectrometer using a known calibration compound (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignments and resolution.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid compound, this is often done via a direct insertion probe (DIP) or after separation by gas chromatography (GC).

-

Direct Insertion Probe: A small amount of the solid is placed in a capillary tube at the end of the probe. The probe is inserted into the ion source, and the sample is heated to induce vaporization.

-

Gas Chromatography (GC-MS): The dissolved sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column. The separated compound then elutes into the mass spectrometer's ion source.

-

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into the quadrupole mass analyzer. The quadrupole uses a combination of direct current and radio frequency voltages to selectively allow ions of a specific mass-to-charge ratio to pass through to the detector. The analyzer scans through a range of m/z values (e.g., 50-500 amu) to generate the mass spectrum.

-

Detection: The ions that pass through the analyzer strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions.

-

Data Acquisition and Processing: The instrument's data system records the abundance of ions at each m/z value to create the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a known chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 3-Bromo-2-methylbenzonitrile from 3-bromo-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 3-bromo-2-methylbenzonitrile from its precursor, 3-bromo-2-methylbenzamide. This conversion, a dehydration reaction, is a critical step in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries where the nitrile functional group serves as a key building block. This document provides a comprehensive overview of the most effective and commonly cited laboratory-scale protocol, complete with quantitative data, a detailed experimental procedure, and a visual representation of the chemical transformation.

Core Synthesis Overview

The transformation of 3-bromo-2-methylbenzamide to this compound is achieved through a dehydration reaction. This process involves the removal of a water molecule from the primary amide group (-CONH2) to yield a nitrile group (-CN). While several dehydrating agents are capable of effecting this transformation, a widely reported and efficient method utilizes trifluoroacetic anhydride (TFAA) in the presence of a base, such as pyridine.

This method is favored for its mild reaction conditions and high yield. The reaction proceeds by the activation of the amide oxygen by TFAA, followed by elimination facilitated by the base to form the nitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-bromo-2-methylbenzamide using the trifluoroacetic anhydride method.[1][2]

| Parameter | Value |

| Reactant | 3-bromo-2-methylbenzamide |

| Reagents | Trifluoroacetic anhydride, Pyridine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reactant Quantity | 500 mg (2.340 mmol) |

| Trifluoroacetic Anhydride | 1.0 mL (7.08 mmol) |

| Pyridine | 0.60 mL (7.42 mmol) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 15 hours |

| Product Yield | 423 mg (92%) |

| Product Appearance | Light yellow oil |

Physical Properties of this compound: [1][2]

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol |

| Melting Point | 44-45 °C |

| Boiling Point (Predicted) | 247.5 ± 20.0 °C |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 3-bromo-2-methylbenzamide, as adapted from established literature.[1][2]

Materials:

-

3-bromo-2-methylbenzamide

-

Trifluoroacetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 500 mg (2.340 mmol) of 3-bromo-2-methylbenzamide in 10 mL of dichloromethane.

-

Addition of Base: Add 0.60 mL (7.42 mmol) of pyridine to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Dehydrating Agent: While stirring, slowly add 1.0 mL (7.08 mmol) of trifluoroacetic anhydride to the cooled solution.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.

-

Workup - Acid Wash: After the reaction is complete, transfer the mixture to a separatory funnel and partition it between 100 mL of ethyl acetate and 25 mL of 1M HCl solution.

-

Workup - Base Wash: Separate the organic layer and wash it sequentially with 25 mL of saturated NaHCO₃ solution.

-

Workup - Brine Wash: Wash the organic layer with 25 mL of brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Product: The resulting product is 423 mg (92% yield) of this compound as a light yellow oil. The product can often be used in subsequent reactions without further purification.

Chemical Transformation Pathway

The following diagram illustrates the conversion of 3-bromo-2-methylbenzamide to this compound.

Caption: Chemical transformation from amide to nitrile.

Alternative Dehydration Methods

While the TFAA method is highly effective, other reagents can also be employed for the dehydration of primary amides to nitriles. These methods may be suitable depending on substrate compatibility and available laboratory resources. Some common alternative dehydrating agents include:

-

Thionyl chloride (SOCl₂): A strong dehydrating agent, often used with heating.[3]

-

Phosphorus oxychloride (POCl₃): Another powerful dehydrating agent that typically requires elevated temperatures.[3]

-

Phosphorus-based reagents: A variety of phosphorus(III) and phosphorus(V) reagents, such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (PCl₃), and triphenylphosphite (P(OPh)₃), have been developed for mild and efficient amide dehydration.[4][5]

The choice of dehydrating agent can be critical and may require optimization based on the specific substrate and desired reaction conditions.

This guide provides a foundational understanding of the synthesis of this compound. For further applications and exploration of related chemistries, consulting the primary literature is recommended.

References

- 1. This compound CAS#: 52780-15-1 [chemicalbook.com]

- 2. This compound CAS#: 52780-15-1 [amp.chemicalbook.com]

- 3. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 4. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Crystal Structure of Brominated Benzonitriles: A Case Study of 3-Bromo-2-hydroxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for 3-Bromo-2-methylbenzonitrile is not publicly available in the primary crystallographic databases as of the latest search. This guide utilizes the publicly available crystal structure data of the closely related compound, 3-Bromo-2-hydroxybenzonitrile, as a detailed illustrative example to meet the core requirements of this technical guide. This allows for a comprehensive overview of the data presentation, experimental protocols, and visualizations relevant to the crystallographic analysis of substituted bromobenzonitriles.

Introduction

Substituted benzonitriles are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a bromine atom and a methyl group, as in this compound, can significantly influence the molecule's physicochemical properties, including its crystal packing and intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and materials engineering.

This technical guide provides a framework for the crystallographic analysis of such compounds, using 3-Bromo-2-hydroxybenzonitrile as a case study. The methodologies and data presentation formats are directly applicable to the study of this compound, should its crystal structure become available.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dehydration of 3-bromo-2-methylbenzamide.[1]

Materials:

-

3-bromo-2-methylbenzamide

-

Pyridine

-

Dichloromethane (DCM)

-

Trifluoroacetic anhydride

-

Ethyl acetate

-

1M HCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

A solution of 3-bromo-2-methylbenzamide (e.g., 500 mg, 2.340 mmol) and pyridine (e.g., 0.60 mL, 7.42 mmol) in dichloromethane (10 mL) is cooled to 0 °C.[1]

-

Trifluoroacetic anhydride (e.g., 1.0 mL, 7.08 mmol) is added slowly to the cooled solution.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.[1]

-

Upon completion, the reaction is quenched by partitioning the mixture between ethyl acetate (100 mL) and 1M HCl solution (25 mL).[1]

-

The organic layer is separated and washed sequentially with saturated NaHCO3 solution (25 mL) and brine (25 mL).[1]

-

The organic phase is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield this compound.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For a compound like this compound, which is a solid at room temperature (melting point 44-45 °C), various solvents such as ethanol, methanol, acetone, or ethyl acetate could be screened.[1]

General Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C).

-

Alternatively, slow evaporation of the solvent from the saturated solution in a loosely covered vial can yield single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The determination of a molecule's crystal structure is performed using single-crystal X-ray diffraction.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential radiation damage.

-

The diffractometer collects the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

-

The collected data is then processed, which includes integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystal Structure of 3-Bromo-2-hydroxybenzonitrile

The following tables summarize the crystallographic data for 3-Bromo-2-hydroxybenzonitrile, which serves as our illustrative example.[2][3]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₇H₄BrNO |

| Formula weight | 198.02 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 13.0171(7) Å |

| b | 3.8488(2) Å |

| c | 13.5989(7) Å |

| α | 90° |

| β | 96.062(1)° |

| γ | 90° |

| Volume | 677.50(6) ų |

| Z | 4 |

| Density (calculated) | 1.941 Mg/m³ |

| Absorption coefficient | 6.236 mm⁻¹ |

| F(000) | 384 |

Table 2: Selected Bond Lengths and Angles for 3-Bromo-2-hydroxybenzonitrile

Due to the unavailability of the specific atomic coordinates and bond length tables in the provided search results, this table is a representative placeholder of how such data would be presented. The actual values would be extracted from the Crystallographic Information File (CIF).

| Bond/Angle | Length (Å) / Angle (°) |

| Br1 - C3 | Value |

| O1 - C2 | Value |

| N1 - C7 | Value |

| C1 - C7 | Value |

| C2 - C1 - C6 | Value |

| C3 - C4 - C5 | Value |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the synthesis of the target compound.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Bromo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and appropriate storage conditions for 3-Bromo-2-methylbenzonitrile (CAS No: 52780-15-1), an important intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its stability profile is critical for ensuring material integrity, experimental reproducibility, and safety in a laboratory and manufacturing setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value | Source |

| CAS Number | 52780-15-1 | [1] |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | White to light yellow solid | [1][2] |

| Melting Point | 44-45 °C | [1][2] |

| Boiling Point | 247.5 ± 20.0 °C (Predicted) | [1][2] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [1][2] |

Chemical Stability and Reactivity

General Stability

This compound is chemically stable under standard ambient conditions, including room temperature.[3] However, like many substituted benzonitrile derivatives, its stability can be compromised by exposure to specific environmental factors and incompatible materials.

Conditions to Avoid

To maintain the integrity of the compound, the following conditions should be avoided:

-

Excessive Heat: While the compound has a high boiling point, intense heating can lead to the formation of explosive mixtures with air.

-

Moisture: The nitrile group is susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Light: It is recommended to keep the compound in a dark place, suggesting potential photolability.[1][2]

Incompatible Materials

Contact with the following classes of substances should be avoided to prevent vigorous reactions and degradation:

-

Strong Oxidizing Agents

-

Strong Acids

-

Strong Bases

-

Strong Reducing Agents[4]

Hazardous Decomposition Products

Upon combustion or thermal decomposition, this compound may release toxic and corrosive fumes. Identified hazardous decomposition products include:

-

Carbon monoxide (CO)[3]

-

Carbon dioxide (CO₂)[3]

-

Nitrogen oxides (NOx)[3]

-

Hydrogen bromide (HBr)[3]

-

Hydrogen cyanide (HCN)[3]

Recommended Storage Conditions

Proper storage is essential for preserving the quality and ensuring the safety of this compound. The following guidelines are based on safety data sheets and supplier recommendations.

| Parameter | Recommendation | Citation |

| Temperature | Room Temperature | [1][2] |

| Atmosphere | Sealed in a dry environment | [1][2] |

| Container | Keep container tightly closed | [3] |

| Location | Store in a well-ventilated, dark place | [1][3] |

| Access | Store locked up or in an area accessible only to authorized personnel | [3] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the reviewed literature, potential degradation routes can be inferred based on the reactivity of the benzonitrile functional group. The nitrile group can activate the aromatic ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[5] Furthermore, microbial degradation has been observed for other benzonitrile herbicides, often involving hydrolysis of the nitrile to an amide and then a carboxylic acid.[6]

Caption: Potential degradation pathways for this compound.

Experimental Protocols: Forced Degradation Studies

To establish a comprehensive stability profile, forced degradation (stress testing) studies are recommended. The following protocols are generalized methodologies for assessing the stability of a compound like this compound.[7] A validated stability-indicating HPLC method is required for the analysis of all samples.

Preparation of Stock Solution

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize each aliquot with 1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Maintain the mixture at room temperature, monitoring for degradation.

-

Withdraw aliquots at specified time points.

-

Neutralize each aliquot with 1 M HCl and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

Thermal Degradation (Solid State)

-

Place a known quantity of the solid compound in a stability chamber at 70°C for one week.

-

After the study period, dissolve the solid in a suitable solvent and analyze by HPLC.

Photostability Testing

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Run a parallel control sample protected from light.

-

Analyze both samples by HPLC to determine the extent of photodegradation.

Caption: Workflow for assessing the chemical stability of a research compound.

Conclusion

This compound is a stable compound under standard room temperature conditions when protected from light and moisture. Its primary liabilities include susceptibility to hydrolysis under strong acidic or basic conditions and potential reactivity with strong oxidizing and reducing agents. Adherence to the recommended storage conditions—in a tightly sealed container, in a dry, dark, and well-ventilated area—is paramount to ensure its long-term integrity for research and development applications. The provided experimental protocols offer a framework for conducting detailed stability assessments to meet rigorous regulatory and quality standards.

References

- 1. This compound CAS#: 52780-15-1 [m.chemicalbook.com]

- 2. This compound CAS#: 52780-15-1 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems.[1] These structural motifs are prevalent in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-2-methylbenzonitrile, a versatile building block for the synthesis of substituted biaryl nitriles. The presence of the nitrile functionality requires careful optimization of reaction conditions to achieve high yields and avoid potential side reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

While specific yield data for a wide range of Suzuki couplings with this compound is not extensively tabulated in the literature, the following table presents data for the Suzuki-Miyaura reaction of a structurally similar substrate, 4-bromobenzonitrile, with various arylboronic acids. This data can serve as a valuable reference for anticipating reactivity trends and optimizing reaction conditions for this compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 6 | 88 |

| 4 | 3,5-Difluorophenylboronic acid | CataCXium A Palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 12 | 91[2] |

| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 4 | 85 |

Note: The data in this table is compiled from various sources for analogous reactions and is intended for illustrative purposes. Actual yields for reactions with this compound may vary and require optimization.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with an arylboronic acid. These should be regarded as starting points and may require optimization for specific substrates and scales.

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (8 mL)

-

Degassed Water (2 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous toluene and degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-3-arylbenzonitrile.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

This compound (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.75 mmol, 1.5 equiv)

-

PdCl₂(dppf) (5 mol%)

-

Cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv)

-

1,4-Dioxane (3 mL)

-

Water (1 mL)

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

-

Add 1,4-dioxane and water.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 30-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methylbenzonitrile

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides with a broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-Bromo-2-methylbenzonitrile, a sterically hindered substrate, to yield 3-amino-2-methylbenzonitrile. The ortho-methyl group on the aryl bromide introduces significant steric hindrance, making the selection of the appropriate catalyst system—comprising a palladium precatalyst and a bulky, electron-rich phosphine ligand—critical for achieving high yields.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a base then forms a palladium-amido intermediate, which subsequently undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst. For sterically hindered substrates like this compound, bulky phosphine ligands are essential to facilitate the reductive elimination step and prevent catalyst decomposition.[2]

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium precatalyst, ligand, base, and solvent. Due to the steric hindrance from the ortho-methyl group, catalyst systems known to be effective for challenging couplings are recommended.

Table 1: Comparison of Palladium Precatalysts and Ligands for the Amination of Sterically Hindered Aryl Bromides

This table summarizes the performance of various catalyst systems in the amination of ortho-substituted aryl bromides with primary amines, providing a strong basis for the selection of a suitable system for this compound.

| Palladium Precatalyst | Ligand (L) | Pd (mol%) | L (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | XPhos | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 18 | >95 |

| Pd(OAc)₂ | RuPhos | 1.0 | 1.5 | Cs₂CO₃ | Dioxane | 110 | 24 | 92 |

| [Pd(allyl)Cl]₂ | DavePhos | 1.0 | 2.0 | KOtBu | Toluene | 100 | 16 | 90 |

| Pd₂(dba)₃ | BrettPhos | 1.5 | 3.0 | LHMDS | THF | 80 | 20 | 88 |

Table 2: Influence of Base and Solvent on Reaction Yield

The choice of base and solvent can significantly impact the reaction rate and yield. The following data for a representative sterically hindered amination illustrates these effects.

| Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| XPhos | NaOtBu | Toluene | 100 | 18 | >95 |

| XPhos | Cs₂CO₃ | Toluene | 100 | 24 | 85 |

| XPhos | K₃PO₄ | Toluene | 100 | 24 | 78 |

| XPhos | NaOtBu | Dioxane | 100 | 18 | 92 |

| XPhos | NaOtBu | THF | 80 | 24 | 80 |

Experimental Protocols

This section provides a detailed protocol for the Buchwald-Hartwig amination of this compound using an ammonia surrogate, benzophenone imine, followed by hydrolysis to yield the primary amine. This two-step, one-pot procedure is often more reliable for the introduction of an -NH₂ group than the direct use of ammonia gas.[3]

Materials:

-

This compound

-

Benzophenone imine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Hydrochloric acid (2 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere chemistry (Schlenk line or glovebox)

Diagram of the Experimental Workflow:

Caption: A step-by-step workflow for the Buchwald-Hartwig amination of this compound.

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add this compound (1.0 mmol, 1.0 equiv), benzophenone imine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

-

Seal the flask with a septum, remove it from the glovebox (if applicable), and add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Hydrolysis: Cool the reaction mixture to room temperature. Carefully add 2 M aqueous HCl (5 mL) and stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.

-

Work-up: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-methylbenzonitrile.

Signaling Pathway and Logical Relationships

The following diagram illustrates the key relationships between the reactants and the catalyst system in the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-methylbenzonitrile, a versatile building block in organic synthesis. The protocols detailed herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds, which are pivotal in the development of novel pharmaceutical agents and advanced materials. This document outlines detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by quantitative data and visual aids to facilitate experimental success.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the efficient formation of C-C and C-N bonds.[1] this compound is a valuable substrate for these transformations due to the presence of a reactive bromo group, which can be readily functionalized. The resulting biaryl, amino, and alkynyl derivatives are key structural motifs in a wide array of biologically active molecules and functional materials.[2]

I. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is instrumental in the synthesis of complex biaryl structures from this compound.[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |

Note: Yields are based on typical results for structurally similar aryl bromides and may require optimization for this compound.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Degassed deionized water (2 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[3]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[3]

-

Add the palladium catalyst to the flask under the inert atmosphere.[3]

-

Add the anhydrous 1,4-dioxane and degassed water via syringe.[3]

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85-95 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 82-92 |

Note: Yields are based on typical results for structurally similar aryl bromides and may require optimization for this compound.[5]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

-

Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)

-

Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.[3]

-

Add this compound and the amine.[3]

-

Add the anhydrous solvent.[3]

-

Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

III. Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[6][7]

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 8 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | Toluene | 80 | 12 | 80-90 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 75-85 |

Note: Yields are based on typical results for structurally similar aryl bromides and may require optimization for this compound.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)

-

Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and CuI.[3]

-

Evacuate and backfill the flask with argon three times.[3]

-

Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.[3]

-

Stir the reaction mixture at the specified temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To further aid in the understanding of these critical reactions, the following diagrams illustrate the fundamental mechanisms and workflows.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Caption: Key components in a palladium-catalyzed cross-coupling reaction.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. kbfi.ee [kbfi.ee]

- 7. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]